

Application Note: ^{13}C NMR Spectral Analysis of 4-Hydroxy-3-methoxybenzonitrile in CDCl_3

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Compound of Interest

Compound Name: 4-Hydroxy-3-methoxybenzonitrile

Cat. No.: B1293924

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Abstract

This application note provides a detailed protocol and analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectrum of **4-Hydroxy-3-methoxybenzonitrile** in deuterated chloroform (CDCl_3). This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who are engaged in the synthesis and characterization of substituted benzonitrile derivatives. **4-Hydroxy-3-methoxybenzonitrile** is a key intermediate in the synthesis of various pharmaceutical and specialty chemical products.^[1] Accurate spectral characterization is crucial for confirming its chemical structure and purity.

Introduction

4-Hydroxy-3-methoxybenzonitrile, also known as vanilloniitrile, is a versatile organic compound derived from vanillin.^[1] Its structure incorporates a benzonitrile core with hydroxyl and methoxy functional groups, which serve as reactive sites for further chemical modifications. ^[1] ^{13}C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing valuable information about the carbon skeleton. This note details the experimental procedure for acquiring a ^{13}C NMR spectrum of **4-Hydroxy-3-methoxybenzonitrile** in CDCl_3 and provides an analysis of the resulting spectral data.

Chemical Structure

The chemical structure of **4-Hydroxy-3-methoxybenzonitrile** with the carbon atoms numbered for NMR assignment is presented below.

Caption: Structure of **4-Hydroxy-3-methoxybenzonitrile** with IUPAC numbering for ^{13}C NMR assignments.

Experimental Protocol

A general protocol for acquiring a ^{13}C NMR spectrum of a small organic molecule like **4-Hydroxy-3-methoxybenzonitrile** is provided below.[2][3][4]

1. Sample Preparation:

- Weigh approximately 10-20 mg of **4-Hydroxy-3-methoxybenzonitrile**. For ^{13}C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[3]
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Ensure the sample is fully dissolved. If necessary, gently vortex the mixture.
- Transfer the clear solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.[3]

2. NMR Instrument Parameters:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended.
- Nucleus: ^{13}C
- Solvent: CDCl_3
- Temperature: 298 K (25 °C)
- Pulse Program: A standard proton-decoupled ^{13}C NMR experiment (e.g., zgpg30 on Bruker instruments).
- Acquisition Parameters:
 - Spectral Width: ~240 ppm (e.g., -20 to 220 ppm)

- Acquisition Time: ~1-2 seconds
- Relaxation Delay (d1): 2 seconds
- Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

3. Data Processing:

- Apply an exponential window function with a line broadening factor of 1-2 Hz.
- Perform a Fourier transform.
- Phase correct the spectrum manually.
- Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. The residual solvent peak of CDCl₃ can be used as a secondary reference, which appears as a triplet at approximately 77.16 ppm.[5]
- Integrate the peaks (note: routine ¹³C NMR peak integrals are not typically used for quantification unless specific experimental conditions are met).[6]

Data Presentation

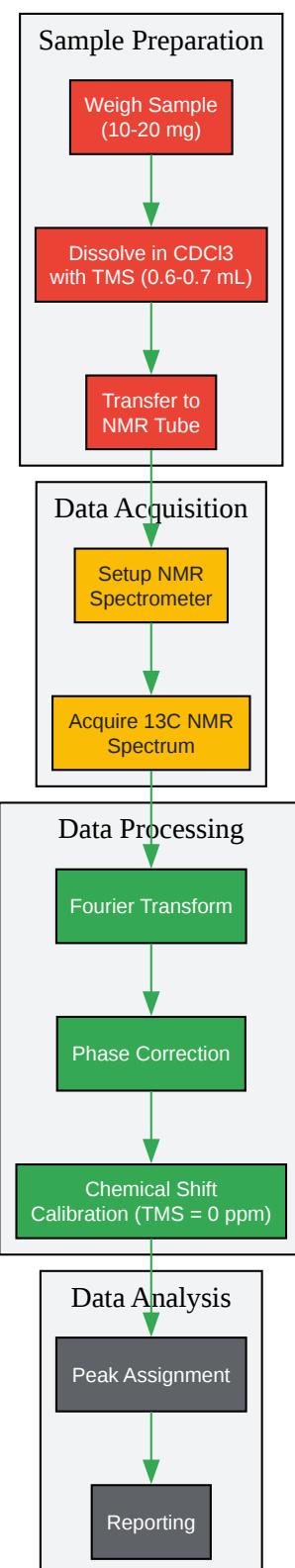
The expected ¹³C NMR chemical shifts for **4-Hydroxy-3-methoxybenzonitrile** in CDCl₃ are summarized in the table below. These assignments are based on spectral data available in public databases and comparison with structurally related compounds.

Carbon Atom	Chemical Shift (δ , ppm)	Multiplicity (Proton-coupled)
C1	~110.0 - 112.0	d
C2	~145.0 - 147.0	s
C3	~148.0 - 150.0	s
C4	~115.0 - 117.0	d
C5	~125.0 - 127.0	d
C6	~102.0 - 104.0	s
C≡N	~118.0 - 120.0	s
-OCH ₃	~56.0	q

Note: The exact chemical shifts may vary slightly depending on the concentration, temperature, and specific instrument used.

Experimental Workflow

The following diagram illustrates the general workflow for the ¹³C NMR spectral analysis of **4-Hydroxy-3-methoxybenzonitrile**.

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